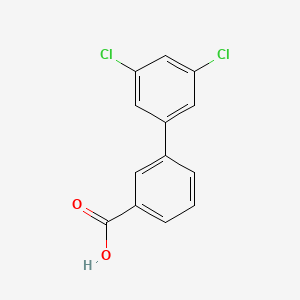

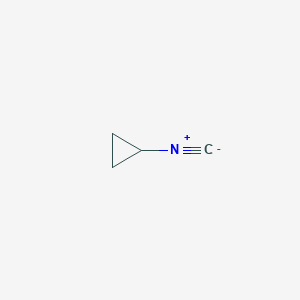

![molecular formula C16H9FN2OS B1334161 2-(4-氟苯基)咪唑并[2,1-b][1,3]苯并噻唑-3-甲醛 CAS No. 820245-76-9](/img/structure/B1334161.png)

2-(4-氟苯基)咪唑并[2,1-b][1,3]苯并噻唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

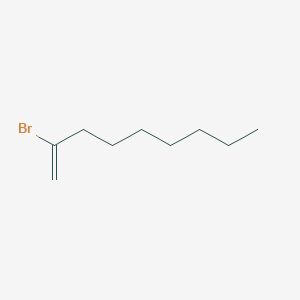

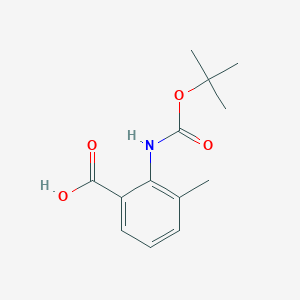

The compound "2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde" is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds that have been extensively studied for their antitumor properties. The introduction of a fluorine atom into the benzothiazole moiety has been shown to thwart metabolic inactivation and improve the cytotoxic properties of these compounds against certain cancer cell lines .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, including the compound , typically involves modifications to established cyclization processes such as the Jacobsen cyclization. These modifications have allowed for the production of pure samples of target compounds, which are crucial for further biological evaluation . The synthesis of related compounds has been achieved through various methods, including the use of triethylamine (TEA) in ethanol under reflux conditions , and gold(I)-catalyzed intramolecular hydroamination .

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been determined through crystallographic methods. These compounds typically crystallize in the monoclinic space group and their structures are stabilized by various intermolecular interactions .

Chemical Reactions Analysis

The fluorinated benzothiazoles have been shown to undergo biotransformation by cytochrome P450 1A1 to active metabolites. The presence of fluorine atoms around the benzothiazole nucleus has been found to be crucial in preventing metabolic inactivation . Additionally, the amino acid conjugation to the primary amine function of these compounds has been used to improve solubility and stability, leading to the formation of prodrugs that can revert to the parent compound in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom, which can significantly affect the lipophilicity and metabolic stability of these compounds. The introduction of fluorine has been shown to enhance the cytotoxicity of these compounds against specific cancer cell lines, such as human breast MCF-7 and MDA 468 . The fluorinated derivatives also exhibit high affinity for amyloid beta, suggesting potential applications in imaging amyloid deposits in Alzheimer's disease .

科学研究应用

晶体结构分析

该化合物的晶体结构已得到研究,提供了对其分子和晶体结构的见解。这项研究对于理解化合物的物理和化学性质至关重要,这在各种科学应用中至关重要 (Banu、Lamani、Khazi 和 Begum,2010)。

放射增敏和抗癌特性

研究表明,该化合物的衍生物作为放射增敏剂和抗癌剂具有显着的潜力。这些发现与治疗某些类型的癌症(如肝癌和黑色素瘤)特别相关 (Majalakere 等,2020)。

免疫活性

发现该化合物的某些衍生物可以抑制某些类型的免疫反应,而不会抑制体液免疫。这一特性可用于开发针对自身免疫性疾病或移植医学的治疗方法 (Mase 等,1986)。

新型衍生物的合成

研究的重点是合成该化合物的新的衍生物。这些研究对于扩大潜在应用范围至关重要,特别是在药物化学中,这些衍生物可能显示出各种生物活性 (Orhan、Kose、Alkan 和 Öztürk,2019)。

抗菌活性

该化合物及其衍生物已被评估其抗菌特性。其中一些化合物对一系列细菌和真菌菌株显示出有希望的结果,这对于开发新的抗菌剂可能具有重要意义 (Alegaon 和 Alagawadi,2011)。

抗结核和抗氧化活性

除了抗菌特性外,一些衍生物还显示出有效的抗结核和抗氧化活性。这些发现可能导致针对结核病和氧化应激相关疾病的新疗法 (Ramprasad 等,2015)。

新型合成方法

研究人员已经开发出合成咪唑并[2,1-b][1,3]苯并噻唑衍生物的新方法。这些方法可以提高生产这些化合物用于各种应用的效率和可扩展性 (Kolavi、Hegde 和 Khazi,2006)。

抗癌特性

该化合物的某些新型衍生物已证明具有显着的抗癌活性,特别是对白血病细胞。这为癌症治疗开辟了新的可能性 (Karki 等,2011)。

作用机制

Target of Action

The primary targets of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has shown considerable in vitro anticancer activity against these cell lines .

Mode of Action

The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy . They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, leading to cell death .

Biochemical Pathways

The compound affects the DNA repair mechanisms of the cancer cells . By inhibiting these mechanisms, it causes DNA fragmentation, which leads to cell death . The presence of a sulfonamide in combination with methoxy substitution in the compound enhances this effect .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has good bioavailability .

Result of Action

The compound’s action results in considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The compound’s action leads to DNA fragmentation, causing cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of radiation. For example, the compound has proven to be more potent when combined with 2 Gy ϒ-radiation .

属性

IUPAC Name |

2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCGYHLJVQCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

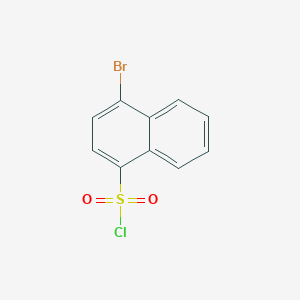

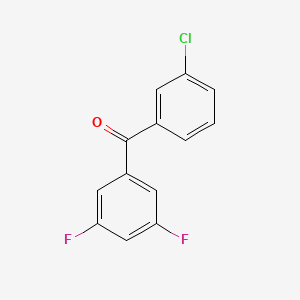

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)